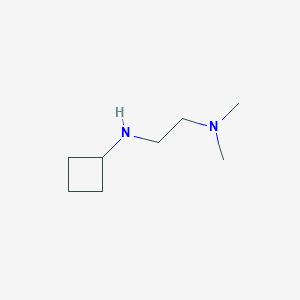![molecular formula C10H9F3N2O3S B13617166 [4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate](/img/structure/B13617166.png)
[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate is a compound that has gained attention in the field of synthetic chemistry due to its unique structural features and reactivity. The presence of the trifluoromethyl group and the diazirine ring makes it a valuable intermediate in various chemical transformations. This compound is particularly noted for its applications in photochemistry and as a precursor for generating reactive intermediates.
Preparation Methods
One common synthetic route includes the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions . This method provides moderate to excellent yields with high regioselectivity. Industrial production methods often involve similar catalytic processes but are optimized for larger scale production and higher efficiency.
Chemical Reactions Analysis
[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons or alcohols.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a photoreactive probe in studying molecular interactions and dynamics.
Biology: The compound is employed in photoaffinity labeling to investigate protein-ligand interactions.
Mechanism of Action
The mechanism by which [4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate exerts its effects involves the generation of reactive intermediates upon exposure to light. The diazirine ring, when irradiated with UV light, forms a highly reactive carbene intermediate. This intermediate can insert into various chemical bonds, facilitating the formation of new compounds. The trifluoromethyl group enhances the stability and reactivity of the carbene, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar compounds to [4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate include:
4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Known for its analgesic potential.
3-(Trifluoromethyl)pyrazoles: Used in pharmaceuticals and agrochemicals for their biological activities.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Utilized in the synthesis of various organic compounds. The uniqueness of this compound lies in its diazirine ring, which allows for the generation of reactive carbenes under mild conditions, making it a versatile intermediate in synthetic transformations.
Properties
Molecular Formula |
C10H9F3N2O3S |
|---|---|
Molecular Weight |
294.25 g/mol |
IUPAC Name |
[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate |
InChI |
InChI=1S/C10H9F3N2O3S/c1-19(16,17)18-6-7-2-4-8(5-3-7)9(14-15-9)10(11,12)13/h2-5H,6H2,1H3 |
InChI Key |
SELJLNGWPXUWRB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



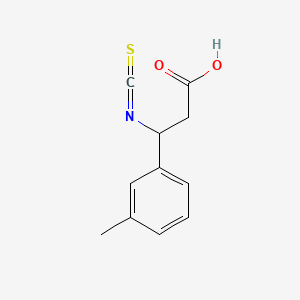


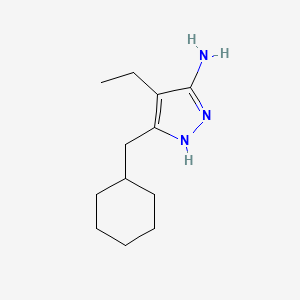
![2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B13617121.png)
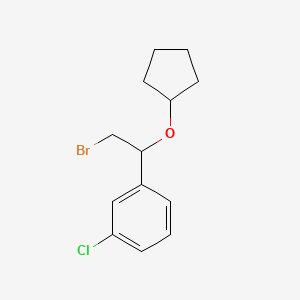

![(2-Methylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B13617135.png)

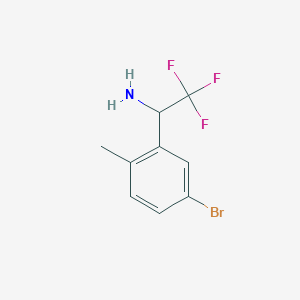
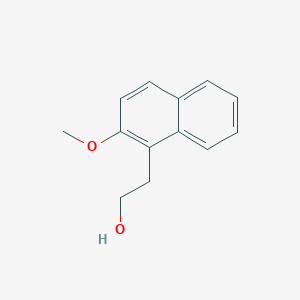
![2-{[1,1'-Biphenyl]-3-yl}benzoic acid](/img/structure/B13617160.png)
